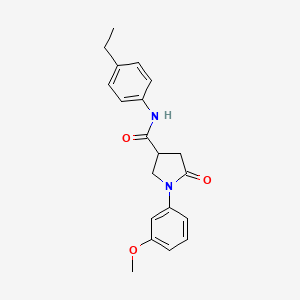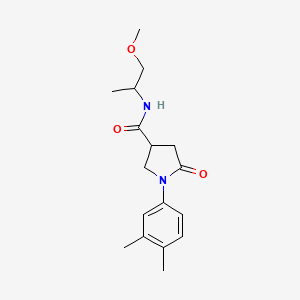![molecular formula C16H17ClO3 B11155671 7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11155671.png)
7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves a multi-step process. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the butoxy and chloro substituents. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different substituents at specific positions.
Scientific Research Applications
7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 7-butoxy-8-chloro-2,3-dihydrochromen-4-one
- 7-butoxy-8-chloro-2,3-dihydrobenzopyran-4-one
- 7-butoxy-8-chloro-2,3-dihydro-4H-chromen-4-one
Uniqueness
7-butoxy-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific structural features, such as the cyclopenta ring fused to the chromene core
Properties
Molecular Formula |
C16H17ClO3 |
|---|---|
Molecular Weight |
292.75 g/mol |
IUPAC Name |
7-butoxy-8-chloro-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C16H17ClO3/c1-2-3-7-19-15-9-14-12(8-13(15)17)10-5-4-6-11(10)16(18)20-14/h8-9H,2-7H2,1H3 |
InChI Key |
FIUVZKJBXCQSBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11155589.png)
![methyl 4-({[2-[(Z)-1-(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl]oxy}methyl)benzoate](/img/structure/B11155595.png)
![3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11155607.png)
![1-(4-chlorophenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11155616.png)

![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11155623.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11155629.png)
![ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11155636.png)
![methyl {6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B11155643.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B11155659.png)
![7-(benzyloxy)-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-2H-chromen-2-one](/img/structure/B11155662.png)
![1-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-proline](/img/structure/B11155665.png)
![5-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11155668.png)
